N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE
Description
This compound features a benzothiazole group linked to a phenyl ring via an amide bond, with a propanamide chain connected to a [1,2,4]triazolo[3,4-b][1,3]thiazole core via a sulfanyl group. The triazolothiazole ring is further substituted with a phenyl group. This hybrid structure combines aromatic, heterocyclic, and sulfur-containing moieties, which are common in bioactive molecules due to their ability to engage in hydrogen bonding, π-π interactions, and hydrophobic effects .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5OS3/c32-23(27-19-12-10-18(11-13-19)24-28-20-8-4-5-9-22(20)35-24)14-15-33-25-29-30-26-31(25)21(16-34-26)17-6-2-1-3-7-17/h1-13,16H,14-15H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZABZQIOYVFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and thiazolo[2,3-c][1,2,4]triazole intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamide exhibit significant antimicrobial properties. For instance:
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 115.2 |
| Compound B | Escherichia coli | 182.2 |
| This compound | TBD |
The mechanism of action often involves disrupting bacterial quorum sensing pathways, which are crucial for virulence and biofilm formation.
Anti-inflammatory Properties
Studies have suggested that this compound may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes, which can be beneficial in developing drugs targeting specific pathways in diseases such as cancer and autoimmune disorders.
Cellular Effects
This compound has shown significant effects on cellular processes. Research indicates that it may influence gene expression and protein interactions within cells.
Material Science
In industrial settings, the compound can serve as a building block for synthesizing more complex materials. Its unique chemical properties make it suitable for developing new polymers or chemical processes that require specific functional groups.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related benzothiazole derivatives demonstrated that compounds containing similar structures effectively inhibited the growth of multiple bacterial strains. The results indicated a correlation between structural modifications and enhanced biological activity.
Case Study 2: Anti-inflammatory Mechanisms
Research examining the anti-inflammatory mechanisms of benzothiazole derivatives found that specific substitutions on the benzothiazole ring significantly affected COX inhibition rates. This study highlighted the importance of structural optimization in developing potent anti-inflammatory agents.
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The compound’s triazolothiazole core distinguishes it from related fused heterocycles:
Substituent Effects
Benzothiazole vs. Other Aromatic Groups
- Benzothiazoles are known for enhanced interactions with enzymes like kinases .
- Pyridyl-substituted triazolothiadiazoles (): Pyridyl groups introduce basic nitrogen, improving solubility but reducing lipophilicity compared to the phenyl group in the target compound .
Sulfanyl Linker vs. Other Linkages
Physicochemical and Pharmacokinetic Properties (Inferred)
Methodological Considerations in Similarity Analysis
For example:
- Electronic Effects : The chloro-substituted analog () has higher electronegativity than the target’s phenyl group, which could shift binding affinities despite structural overlap .
- Scaffold Hopping : Replacing thiadiazole with thiazole (as in the target) modifies hydrogen-bonding capacity and ring strain, impacting target engagement .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines benzothiazole and triazole moieties. The presence of these heterocycles contributes to its biological properties. The molecular formula is C_{20}H_{18N_4S_2 with a molecular weight of approximately 398.51 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways linked to diseases.
These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzothiazole and triazole derivatives. For instance:
- A study demonstrated that similar triazole-thiazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 6.2 µM to 43.4 µM .
Antimicrobial Activity
Benzothiazole derivatives have been reported to possess antimicrobial properties. For example:
- Compounds derived from benzothiazole showed good antibacterial activity against pathogenic bacteria in vitro .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have also been documented:
- Research indicates that some benzothiazole derivatives can reduce inflammatory markers in cellular models .
Study 1: Anticancer Activity Evaluation
A recent investigation assessed the anticancer effects of this compound against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 27.3 µM against T47D breast cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(...) | MCF-7 | 6.2 |
| N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(...) | T47D | 27.3 |
| Control (Cisplatin) | MCF-7 | 5.0 |
Study 2: Antimicrobial Activity Assessment
Another study evaluated the antimicrobial efficacy of benzothiazole derivatives against common pathogens. The results demonstrated broad-spectrum activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
